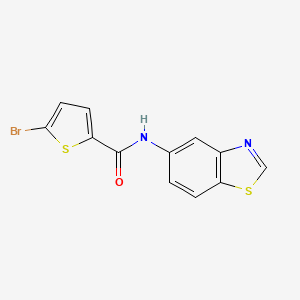

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLKLLWNNUFHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide has shown significant potential as an antitumor agent. Research indicates that it induces apoptosis in cancer cells through various mechanisms:

- Mechanism of Action: The compound causes cell cycle arrest at the S-phase and G2/M-phase, leading to apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma) .

- In Vitro Studies: Cytotoxicity assays demonstrate that the compound exhibits moderate potency with IC50 values around 25.72 ± 3.95 μM against U87 cells, suggesting it may be comparable to standard chemotherapeutics like doxorubicin .

Case Study:

A study by Morais et al. (2023) highlighted that structural modifications of similar compounds could enhance anticancer activity when combined with hydrazone moieties, indicating the importance of optimizing chemical structures for improved efficacy .

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to interact with various biological targets effectively.

- Mechanism of Action: Similar benzothiazole derivatives have been noted for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Materials Science Applications

The unique electronic properties of this compound render it suitable for applications in organic electronics and photovoltaic devices:

- Organic Electronics: The compound's ability to facilitate charge transport makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis via cell cycle arrest |

| Antitumor | U87 (Glioblastoma) | 25.72 ± 3.95 | Induces apoptosis via cell cycle arrest |

| Antimicrobial | Various Bacterial Strains | Not specified | Inhibition of bacterial metabolic enzymes |

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, identified from the evidence, include derivatives with variations in substituents, core rings, and functional groups. Below is a detailed comparison:

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Substituent Effects: The 5-bromo group in the target compound contrasts with 5-methyl in the pyrazole-linked analog . Bromine’s larger atomic radius and electronegativity may increase steric hindrance and lipophilicity compared to methyl.

Core Structure Variations :

- The pyrazole ring in the analog from adds rigidity and hydrogen-bonding capacity, which could influence pharmacokinetics .

- The benzodioxole system in lacks the thiophene ring but includes an oxygen-rich scaffold, possibly improving aqueous solubility .

The target compound’s bromine may enhance such interactions compared to methyl or chloro analogs.

Biological Activity

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiophene ring through an amide bond. Its unique structure contributes to its biological properties:

- Molecular Formula : C₁₂H₇BrN₂OS

- Molecular Weight : 307.15 g/mol

- Solubility : Soluble in organic solvents, moderate stability under standard conditions.

This compound exhibits its biological activity primarily through the inhibition of essential bacterial enzymes. Research indicates that it may inhibit:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Critical for DNA replication in bacteria .

These mechanisms lead to disrupted DNA replication and metabolic processes in bacteria, contributing to its antibacterial effects.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings on the antibacterial activity of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |

These results indicate that the compound has promising antibacterial properties that warrant further investigation .

Antifungal and Anticancer Properties

In addition to its antibacterial activity, there is emerging evidence suggesting that this compound may also possess antifungal and anticancer properties. Preliminary studies indicate:

- Antifungal Activity : Effective against various fungal strains.

- Anticancer Activity : Potential cytotoxic effects against several cancer cell lines, including breast and lung cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key features influencing activity include:

- The presence of the bromine atom enhances reactivity.

- The benzothiazole moiety contributes to the compound's interaction with biological targets .

Case Studies

Recent studies have explored the biological activity of benzothiazole derivatives similar to this compound:

- Antibacterial Study : A study published in 2023 highlighted various benzothiazole derivatives showing significant antibacterial activity against E. coli and S. aureus. The study emphasized the importance of functional group variations in enhancing efficacy .

- Anticancer Research : Another case study investigated the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines. The findings suggested that structural modifications could enhance their anticancer properties .

Q & A

Q. Example Table :

| Substituent (Thiophene) | IC₅₀ (μM) | LogP |

|---|---|---|

| 5-Bromo | 0.45 | 3.2 |

| 5-Chloro | 0.62 | 2.9 |

| 5-Nitro | 0.28 | 3.8 |

Advanced Question: How can contradictions in biological activity data across studies be resolved?

Answer:

Standardize Assay Conditions :

Dose-Response Curves :

- Perform triplicate measurements with positive/negative controls (e.g., staurosporine for kinase inhibition) .

Off-Target Profiling :

- Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Molecular Dynamics (MD) :

- Simulate ligand-target binding to assess conformational stability (e.g., RMSD < 2 Å over 100 ns) .

Advanced Question: What computational methods predict binding interactions with biological targets?

Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., ATP-binding pockets) .

Pharmacophore Modeling :

- Identify critical features (e.g., hydrogen bond acceptors on benzothiazole) using MOE or Phase .

Free Energy Calculations :

- Apply MM-GBSA to estimate binding free energy (ΔG < -8 kcal/mol indicates strong binding) .

Example : Docking of the title compound into a kinase revealed hydrogen bonds with backbone amides of Met796 and π-π stacking with Phe691 .

Advanced Question: How to address low solubility in pharmacological assays?

Answer:

Prodrug Design :

Co-Solvent Systems :

Nanoparticle Formulation :

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

Cellular Thermal Shift Assay (CETSA) :

- Monitor protein denaturation upon compound treatment to confirm target stabilization .

Knockout/RNAi Models :

Fluorescence Polarization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.